molecular formula C6H4BrN3OS B15247625 2-Bromoimidazo[2,1-b]thiazole-6-carboxamide

2-Bromoimidazo[2,1-b]thiazole-6-carboxamide

Cat. No.: B15247625
M. Wt: 246.09 g/mol
InChI Key: MZZKFBWMDUGPNU-UHFFFAOYSA-N
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Description

2-Bromoimidazo[2,1-b]thiazole-6-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure, which includes an imidazole ring fused with a thiazole ring, and a bromine atom at the 2-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoimidazo[2,1-b]thiazole-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with bromoacetyl bromide, followed by cyclization with formamide . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromoimidazo[2,1-b]thiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield an aminoimidazo[2,1-b]thiazole derivative .

Scientific Research Applications

2-Bromoimidazo[2,1-b]thiazole-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromoimidazo[2,1-b]thiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cellular processes. Molecular docking studies have revealed its binding affinity to targets such as pantothenate synthetase in Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid
  • Benzo[d]imidazo[2,1-b]thiazole derivatives

Uniqueness

2-Bromoimidazo[2,1-b]thiazole-6-carboxamide stands out due to its unique combination of an imidazole and thiazole ring, along with the presence of a bromine atom. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

Molecular Formula

C6H4BrN3OS

Molecular Weight

246.09 g/mol

IUPAC Name

2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxamide

InChI

InChI=1S/C6H4BrN3OS/c7-4-2-10-1-3(5(8)11)9-6(10)12-4/h1-2H,(H2,8,11)

InChI Key

MZZKFBWMDUGPNU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N1C=C(S2)Br)C(=O)N

Origin of Product

United States

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